Tris(dibenzylideneacetonyl)bis-palladium
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Overview
Description
Tris(dibenzylideneacetonyl)bis-palladium: is a widely used organopalladium compound, known for its role as a catalyst in various organic reactions. It is a complex of palladium(0) with dibenzylideneacetone ligands, and it appears as a dark purple to black solid . This compound is particularly significant in the field of synthetic chemistry due to its ability to facilitate a range of coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetonyl)bis-palladium is typically synthesized by reacting palladium salts with dibenzylideneacetone ligands . The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified through filtration and washing with solvents like acetone and ethanol .
Industrial Production Methods: In an industrial setting, the synthesis involves heating a mixture of palladium chloride and dibenzylideneacetone in ethanol, followed by cooling and filtration to obtain the product . The process is optimized to achieve high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tris(dibenzylideneacetonyl)bis-palladium undergoes various types of reactions, primarily serving as a catalyst in:
Coupling Reactions: Such as Suzuki, Kumada, Negishi, and Buchwald-Hartwig couplings
Arylation and Amination: Including arylation of ketones and Buchwald-Hartwig amination of aryl halides
Fluorination and Carbonylation: Fluorination of allylic chlorides and carbonylation of 1,1-dichloro-1-alkenes.
Common Reagents and Conditions: The compound is used with various reagents like aryl halides, boronic acids, and phosphines under conditions that often involve solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from these reactions include biaryl compounds, aryl amines, and fluorinated organic molecules .
Scientific Research Applications
Chemistry: Tris(dibenzylideneacetonyl)bis-palladium is extensively used in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds . It is a key catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to synthesize bioactive compounds and drug intermediates . Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .
Industry: Industrially, it is employed in the production of semiconducting polymers and materials for electronic devices . It is also used in the synthesis of polymer bulk-heterojunction solar cells .
Mechanism of Action
Catalytic Mechanism: Tris(dibenzylideneacetonyl)bis-palladium acts as a source of soluble palladium(0), which participates in oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles . These steps are crucial for the formation of new chemical bonds in coupling reactions .
Molecular Targets and Pathways: The compound interacts with various organic substrates, facilitating their transformation into desired products through palladium-catalyzed pathways . The presence of dibenzylideneacetone ligands stabilizes the palladium center, enhancing its reactivity .
Comparison with Similar Compounds
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Tris(dibenzylideneacetonyl)bis-palladium is unique due to its high stability and solubility in organic solvents, making it an efficient catalyst for a wide range of reactions . Its ability to facilitate multiple types of coupling reactions distinguishes it from other palladium catalysts .
Properties
Molecular Formula |
C17H14OPd2 |
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Molecular Weight |
447.1 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/C17H14O.2Pd/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h1-14H;;/b13-11+,14-12+;; |
InChI Key |
IBXMKLPFLZYRQZ-VCHVFRDLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Origin of Product |
United States |
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